2-[4-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 42, identified by the PubMed ID 26938474, is a synthetic organic molecule. It is an inhibitor of branched chain aminotransferase 2, also known as branched chain aminotransferase mitochondrial. This enzyme plays a crucial role in the metabolism of branched-chain amino acids. Compound 42 was identified by GlaxoSmithKline in a fragment screening and structure-activity relationship study aimed at discovering inhibitors of branched chain aminotransferase 2.
Preparation Methods
The synthetic route for compound 42 involves several steps. The key intermediate is 2-[4-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinolin-1-one. The synthesis begins with the preparation of the pyrazole ring, followed by its attachment to a phenyl ring. The final step involves the formation of the tetrahydroisoquinolinone structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Compound 42 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Compound 42 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of branched chain aminotransferase 2 and its effects on amino acid metabolism.
Biology: The compound is used in biological studies to understand the role of branched chain aminotransferase 2 in cellular processes.
Medicine: Due to its potential anti-obesity effects, compound 42 is being investigated for its therapeutic applications in weight management and metabolic disorders.
Mechanism of Action
Compound 42 exerts its effects by inhibiting the activity of branched chain aminotransferase 2. This enzyme is involved in the catabolism of branched-chain amino acids, which are essential for various metabolic processes. By inhibiting this enzyme, compound 42 disrupts the normal metabolism of these amino acids, leading to potential therapeutic effects such as weight loss. The molecular targets and pathways involved include the branched-chain amino acid catabolic pathway and related metabolic processes .
Comparison with Similar Compounds
Compound 42 is unique in its specific inhibition of branched chain aminotransferase 2. Similar compounds include other inhibitors of branched chain aminotransferase 2, such as compound 27 and other analogs identified in structure-activity relationship studies. These compounds share a similar core structure but may differ in their functional groups and overall potency. The uniqueness of compound 42 lies in its specific binding affinity and inhibitory activity against branched chain aminotransferase 2 .
Properties
Molecular Formula |
C18H15N3O |
---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-[4-(1H-pyrazol-5-yl)phenyl]-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C18H15N3O/c22-18-16-4-2-1-3-13(16)10-12-21(18)15-7-5-14(6-8-15)17-9-11-19-20-17/h1-9,11H,10,12H2,(H,19,20) |
InChI Key |
NEEFLDGZGNPYSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)C4=CC=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.